molecular formula C21H16ClN5O2S2 B2652611 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892729-76-9

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2652611
CAS No.: 892729-76-9
M. Wt: 469.96
InChI Key: JAWRCIDXHWMFEI-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene) with a 3-chlorobenzenesulfonyl group at position 10 and a 3,5-dimethylphenyl substituent at the amine position (N-7). Its design integrates sulfur and nitrogen atoms within the fused-ring system, which is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-12-8-13(2)10-15(9-12)23-19-18-17(6-7-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-4-14(22)11-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWRCIDXHWMFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of the core tricyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the sulfonyl and amine groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent and reproducible results.

Chemical Reactions Analysis

Types of Reactions

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfur and nitrogen-containing compounds.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s sulfonyl and amine groups play a crucial role in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide-functionalized heterocycles. Below is a detailed comparison with analogs, focusing on structural features, synthetic pathways, and inferred biological properties.

Structural Analogues

Compound Name Key Structural Differences Potential Biological Implications
N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine Bicyclic benzo[d]thiazole + indole scaffold; lacks sulfonyl group and tricyclic framework Likely targets kinase or tubulin pathways due to indole-thiazole synergy
5-Substituted 2-phenyl-1H-indol-3-carboxaldehydes Simpler indole derivatives; aldehyde group instead of sulfonamide Antifungal or antimicrobial activity via aldehyde-mediated Schiff base formation
10-(4-methylbenzenesulfonyl)-analogue Methyl instead of chlorine on benzenesulfonyl; identical tricyclic core Reduced electrophilicity; potentially lower potency but improved solubility

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to analogues with smaller aryl groups (e.g., phenyl), enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability: The chlorine atom on the benzenesulfonyl group may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-halogenated analogues.

Biological Activity

The compound 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its antibacterial and anticancer activities.

  • Molecular Formula : C21H16ClN5O2S2
  • Molecular Weight : 469.98 g/mol
  • Structural Features : The compound features a tetraazatricyclo structure which is significant for its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

Bacterial StrainMIC (µg/mL)
Escherichia coli10.31
Salmonella typhi10.63
Staphylococcus aureus10.59
Pseudomonas aeruginosa10.45
Bacillus subtilis11.77

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promise in anticancer studies. Research indicates that it may inhibit the proliferation of cancer cell lines through various mechanisms:

  • Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase.
  • Inhibition of Tumor Growth : In vivo studies have indicated reduced tumor growth in xenograft models treated with this compound.

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized derivatives of similar sulfonamide compounds and tested their antibacterial activities against multiple strains. The results indicated that modifications in the sulfonamide group significantly affected antibacterial potency .
  • Anticancer Research : Another study focused on the tetraazatricyclo structure's ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

Answer:
The synthesis involves multi-step procedures:

Core Structure Formation : Build the tricyclic framework via cyclization reactions. For analogous compounds, thieno-triazolopyrimidine cores are synthesized using catalytic bases (e.g., NaH) and sulfonating agents .

Functionalization : Introduce the 3-chlorobenzenesulfonyl group via nucleophilic substitution (e.g., using 3-chlorobenzenesulfonyl chloride in anhydrous DCM) and the 3,5-dimethylphenylamine group via Buchwald-Hartwig coupling .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Conditions :

  • Strict moisture control during sulfonylation to avoid hydrolysis.
  • Optimize reaction time and temperature (e.g., 60–80°C for coupling steps) to prevent side products .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Structural Confirmation :
    • NMR (¹H, ¹³C, 2D-COSY): Resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonyl groups (δ ~3.5 ppm for methyl substituents) .
    • HRMS : Confirm molecular weight (theoretical: C₂₃H₂₀ClN₅O₂S₂ = 529.06 g/mol) with <2 ppm error .
  • Purity Assessment :
    • HPLC (C18 column, acetonitrile/water + 0.1% TFA): Target ≥98% purity with retention time consistency .
    • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Intermediate: How can researchers design experiments to optimize synthesis yield while minimizing byproducts?

Answer:
Use Design of Experiments (DoE) principles:

  • Variables : Vary catalyst loading (e.g., Pd for coupling), temperature, and solvent polarity.
  • Response Surface Methodology : Identify optimal conditions (e.g., 1.5 mol% Pd catalyst, DMF at 70°C) for maximum yield .
  • Byproduct Mitigation :
    • Monitor intermediates via TLC to terminate reactions at ~90% conversion.
    • Add scavengers (e.g., polymer-bound thiourea for excess sulfonyl chloride) .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to reduce inter-lab variability .
  • Orthogonal Validation : Pair MTT assays with flow cytometry (apoptosis) or Western blotting (caspase-3 activation) to confirm mechanisms .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers due to impurities or solvent effects .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Answer:

  • Modular Synthesis : Synthesize derivatives with variations in:
    • Sulfonyl substituents (e.g., 4-Cl vs. 3-Cl).
    • Aromatic amine groups (e.g., 3,5-dimethylphenyl vs. 3-methoxyphenyl) .
  • Computational Screening : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or EGFR to prioritize derivatives .
  • Biological Profiling : Test derivatives in parallel assays (e.g., kinase inhibition, antimicrobial disk diffusion) to map substituent effects .

Advanced: What methodologies are suitable for elucidating the compound’s mechanism of action in cancer models?

Answer:

  • In Vitro Models :
    • Mitochondrial Depolarization : Use JC-1 dye to assess ΔΨm collapse, a hallmark of apoptosis .
    • Caspase Activation : Quantify caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • In Vivo Models :
    • Xenograft Studies : Administer 10 mg/kg/day (IP) to nude mice with HT-29 tumors; monitor tumor volume via caliper measurements .
    • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution to correlate efficacy with bioavailability .

Expert-Level: How can researchers address discrepancies in physicochemical data (e.g., conflicting solubility or stability reports)?

Answer:

  • Controlled Stability Studies :
    • Test solubility in DMSO, PBS, and simulated gastric fluid at 25°C/37°C.
    • Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Data Reconciliation :
    • Compare logP values (calculated vs. experimental) to identify inconsistencies in measurement protocols (e.g., shake-flask vs. chromatographic methods) .
    • Validate hygroscopicity via dynamic vapor sorption (DVS) to explain batch-to-batch variability .

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